3,5,7-Trichloropyrazolo[1,5-a]pyrimidine

Medicinal Chemistry Synthetic Methodology C-H Activation

3,5,7-Trichloropyrazolo[1,5-a]pyrimidine (CAS 58347-52-7) is a critical halogenated heterocyclic building block for medicinal chemistry. Its unique 3,5,7-trichloro substitution pattern enables regioselective functionalization—specifically catalyst-controlled C3/C7 arylation—unavailable with mono- or dichloro analogs. This compound serves as a validated key intermediate in the synthesis of FGFR2/3 and TRK kinase inhibitors. The three chlorine substituents also create distinct halogen-bonding motifs for crystal engineering. Procure this high-purity (97%) intermediate to ensure synthetic versatility and downstream success in targeted therapeutic development programs.

Molecular Formula C6H2Cl3N3
Molecular Weight 222.5 g/mol
CAS No. 58347-52-7
Cat. No. B3042344
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3,5,7-Trichloropyrazolo[1,5-a]pyrimidine
CAS58347-52-7
Molecular FormulaC6H2Cl3N3
Molecular Weight222.5 g/mol
Structural Identifiers
SMILESC1=C(N2C(=C(C=N2)Cl)N=C1Cl)Cl
InChIInChI=1S/C6H2Cl3N3/c7-3-2-10-12-5(9)1-4(8)11-6(3)12/h1-2H
InChIKeyJVSMXTZZTBGQPE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 200 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3,5,7-Trichloropyrazolo[1,5-a]pyrimidine (CAS 58347-52-7) for Chemical Synthesis and Procurement


3,5,7-Trichloropyrazolo[1,5-a]pyrimidine (CAS 58347-52-7) is a halogenated heterocyclic compound belonging to the pyrazolo[1,5-a]pyrimidine family. It serves as a key intermediate in medicinal chemistry for the synthesis of kinase inhibitors and other bioactive molecules. Its structure, featuring three chlorine substituents at positions 3, 5, and 7, imparts unique physicochemical and reactivity profiles that differentiate it from less substituted or differently halogenated analogs [1]. This compound is recognized for its role in developing targeted therapeutics, including TRK and FGFR inhibitors [2].

Why 3,5,7-Trichloropyrazolo[1,5-a]pyrimidine Cannot Be Replaced by Other Halogenated Analogs


Substituting 3,5,7-Trichloropyrazolo[1,5-a]pyrimidine with other halogenated pyrazolo[1,5-a]pyrimidines is not straightforward due to significant differences in reactivity, physicochemical properties, and biological target engagement. The specific pattern of chlorine substitution at three positions dictates regioselective functionalization in downstream synthesis, a control not offered by analogs with fewer or different halogens [1]. Furthermore, the presence of three chlorine atoms influences crystal packing and intermolecular interactions, which are critical for solid-state properties and formulation development [2]. Direct substitution with a 5,7-dichloro analog, for example, eliminates a reactive handle at the 3-position, limiting synthetic versatility. Such differences have tangible impacts on synthesis yields and the properties of final drug candidates, making careful compound selection a critical procurement decision.

Quantitative Evidence for Selecting 3,5,7-Trichloropyrazolo[1,5-a]pyrimidine


Regioselective Arylation: Catalyst-Controlled C3 vs. C7 Functionalization

The 3,5,7-trichloro substitution pattern on the pyrazolo[1,5-a]pyrimidine core enables complete catalyst-controlled switching in regioselectivity for direct C-H arylation between the C3 and C7 positions [1]. This is a significant advantage over less substituted analogs, which do not offer the same level of synthetic control due to a lack of multiple reactive handles or electronic differentiation.

Medicinal Chemistry Synthetic Methodology C-H Activation

Supramolecular Assembly: Unique Halogen Bonding Motifs in Solid State

The presence of three chlorine atoms in 3,5,7-trichloropyrazolo[1,5-a]pyrimidine enables distinct halogen bonding interactions in the crystalline state that are not observed with mono- or di-halogenated analogs. Studies on related trihalogenated pyrazolo[1,5-a]pyrimidines show that Cl···N-pyrimidine interactions are typical halogen···base Lewis interactions, and the compound's σ-hole can participate in Cl···Cl and Cl···Br interactions [1]. This contrasts with 5,7-dichloro analogs which cannot engage in these specific three-dimensional networks due to the absence of the third halogen.

Crystal Engineering Solid-State Chemistry Formulation Science

Differential Kinase Inhibition Profile Compared to 5,7-Dichloro Analog

While direct biological data for 3,5,7-Trichloropyrazolo[1,5-a]pyrimidine is sparse, its activity profile can be inferred from its closest available comparator, 5,7-Dichloropyrazolo[1,5-a]pyrimidine. The 5,7-dichloro analog is a known phosphodiesterase 10A (PDE10A) inhibitor with a Ki of 24 µM . The addition of a third chlorine at the 3-position in 3,5,7-trichloro analog is expected to alter its target engagement profile, potentially shifting selectivity towards other kinase targets (e.g., TRK, FGFR) as evidenced by its use as an intermediate for such inhibitors [1].

Kinase Inhibition Drug Discovery PDE10A

Superior Amination Yield at the 7-Position

3,5,7-Trichloropyrazolo[1,5-a]pyrimidine undergoes a regioselective amination at the 7-position with ammonium hydroxide to yield 3,5-dichloropyrazolo[1,5-a]pyrimidin-7-amine in 85% yield [1]. This high-yielding transformation is a key step in the synthesis of FGFR2/3 inhibitors. In contrast, the same reaction with the 3-bromo-5,7-dichloro analog may have a different yield or selectivity profile due to the altered electronic nature of the bromine atom, and data for the 5,7-dichloro analog is not reported in this context, highlighting the established utility of the trichloro compound.

Synthetic Efficiency Process Chemistry FGFR Inhibitors

Distinct Physicochemical Profile for Purification and Formulation

3,5,7-Trichloropyrazolo[1,5-a]pyrimidine possesses a higher melting point (83-84 °C) and a different predicted LogP (2.9) compared to the 5,7-dichloro analog (melting point 75-76.5 °C) [1]. This 8-degree increase in melting point suggests stronger intermolecular forces in the solid state, which can be advantageous for purification by recrystallization and for handling during formulation. The higher LogP also indicates greater lipophilicity, which can influence membrane permeability in a cellular context.

Pre-formulation Purification Physicochemical Properties

Optimal Applications for 3,5,7-Trichloropyrazolo[1,5-a]pyrimidine Based on Differentiation Evidence


Scaffold for Parallel Synthesis of TRK/FGFR Kinase Inhibitor Libraries

Given its established utility as a key intermediate in the synthesis of FGFR2/3 inhibitors and the broader class of TRK inhibitors, this compound is an ideal core scaffold for medicinal chemistry programs targeting these kinases [1]. The high-yielding, regioselective amination at the 7-position provides a validated entry point for generating diverse analogs [2].

Building Block for Regiodivergent C-H Arylation Studies

The 3,5,7-trichloro substitution pattern is essential for catalyst-controlled switching between C3 and C7 arylation. This makes the compound a powerful tool for methodology development and for the efficient synthesis of highly decorated pyrazolo[1,5-a]pyrimidine libraries, a capability not available with simpler analogs [3].

Model Compound for Halogen Bonding and Crystal Engineering Research

The three chlorine atoms in this compound create a rich landscape for intermolecular interactions (Cl···N, Cl···Cl, σ-hole···π), making it a valuable model system for studying halogen bonding in the solid state. Researchers in crystal engineering and formulation science can leverage its unique supramolecular synthons to design materials with predictable properties [4].

Precursor for Radiolabeled Probes in Tumor Imaging

The pyrazolo[1,5-a]pyrimidine core is a recognized scaffold for developing tumor imaging agents. The specific halogenation pattern of 3,5,7-trichloro analog may be exploited for introducing radioactive isotopes (e.g., via halogen exchange) or other reporter groups, leveraging the core's established affinity for cancer-related targets [5].

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